molecular formula C18H31NO4 B164251 N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

Cat. No.: B164251
M. Wt: 325.4 g/mol
InChI Key: GFSFGXWHLLUVRK-UPVLWJCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone is a chemical compound that belongs to the class of N-acyl-homoserine lactones. These compounds are known for their role in quorum sensing, a mechanism by which bacteria communicate with each other to coordinate various physiological activities. This particular compound is produced by certain strains of bacteria, such as Pseudomonas fluorescens, and plays a crucial role in regulating gene expression related to secondary metabolite production and virulence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone typically involves the acylation of L-homoserine lactone with 3-hydroxy-7-cis tetradecenoyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered bacterial strains that overproduce the compound. The bacteria are cultured in large bioreactors, and the compound is extracted from the culture medium using organic solvents. The crude extract is then purified to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Model Compound : C14-HSL serves as a model compound for studying the synthesis and reactions of acyl-homoserine lactones. This includes investigations into their chemical properties and reactivity under different conditions.
  • Chemical Reactions : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form a ketone, while the double bond in the tetradecenoyl chain can be reduced to generate a saturated acyl chain.

Biology

  • Quorum Sensing Studies : C14-HSL is pivotal in quorum sensing research, helping scientists understand bacterial communication mechanisms and their impact on collective behaviors such as biofilm formation and virulence factor production .
  • Gene Regulation : The compound influences the expression of genes involved in pathogenicity and biofilm formation in various bacterial species, making it a target for disrupting pathogenic processes .

Medicine

  • Antimicrobial Strategies : Due to its role in quorum sensing, C14-HSL is being investigated for its potential to control bacterial infections by disrupting communication pathways among bacteria. This approach could lead to novel antimicrobial therapies that target virulence rather than viability .
  • Immunological Studies : Research has shown that C14-HSL does not significantly affect cytokine or antibody production in mouse and human leukocyte assays, indicating its complex role in immune responses .

Agriculture

  • Biocontrol Agents : C14-HSL is utilized in biocontrol strategies to manage plant pathogens. It promotes plant growth by enhancing beneficial microbial communities in the rhizosphere, thereby suppressing diseases like bacterial wilt .
  • Soil Microbial Interactions : Studies indicate that C14-HSL contributes to the establishment of beneficial bacterial populations that enhance soil health and plant productivity through mechanisms such as nitrogen fixation and disease suppression .

Case Study 1: Quorum Sensing Disruption

A study demonstrated that disrupting quorum sensing via AHLs like C14-HSL could reduce virulence in Pseudomonas aeruginosa, leading to decreased biofilm formation and enhanced efficacy of conventional antibiotics. The results highlighted the potential of using quorum-sensing inhibitors as adjunct therapies in treating chronic infections.

Case Study 2: Biocontrol Efficacy

Research involving Burkholderia sp. W3 showed that inoculating tomato plants with this strain, which produces C14-HSL, significantly suppressed bacterial wilt disease. The study illustrated how manipulating microbial communities through AHLs could enhance crop resilience against pathogens .

Mechanism of Action

The compound exerts its effects by binding to specific receptor proteins in bacterial cells, leading to the activation or repression of target genes. This process involves the formation of a complex between the compound and the receptor, which then interacts with the DNA to regulate gene expression. The molecular targets include genes involved in secondary metabolite production, virulence, and biofilm formation .

Comparison with Similar Compounds

Comparison: N-(3-hydroxy-7-cis tetradecenoyl)-L-Homoserine lactone is unique due to the presence of a hydroxyl group and a cis double bond in the acyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other acyl-homoserine lactones.

Biological Activity

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH-C14:1-HSL) is a specific type of N-acyl homoserine lactone (AHL) that plays a crucial role in bacterial quorum sensing (QS). This signaling molecule is primarily produced by certain Gram-negative bacteria, including Rhizobium leguminosarum, and is involved in regulating various biological activities such as virulence, biofilm formation, and plant-microbe interactions.

  • Chemical Formula : C₁₈H₃₃N₁O₄
  • Molecular Weight : 325.44 g/mol
  • Structure : The compound features a long-chain fatty acid linked to a homoserine lactone moiety, characterized by the presence of a hydroxyl group at the 3-position and a cis double bond at the 7-position of the tetradecenoic acid chain.

Biological Functions

1. Quorum Sensing Mechanism
3OH-C14:1-HSL functions as a signaling molecule in quorum sensing, allowing bacteria to communicate and coordinate their behavior based on population density. This process is crucial for the regulation of gene expression related to virulence factors and secondary metabolites.

2. Regulation of Virulence Factors
In Pseudomonas fluorescens, the production of 3OH-C14:1-HSL is associated with the activation of genes responsible for pathogenicity. Studies have shown that this AHL can influence the expression of phenazine biosynthetic genes, which are critical for the bacterium's ability to suppress plant pathogens .

3. Biofilm Formation
Biofilm development is significantly influenced by AHLs, including 3OH-C14:1-HSL. The compound aids in the establishment and maintenance of biofilms, which are essential for bacterial survival in hostile environments .

4. Plant-Microbe Interactions
Research indicates that 3OH-C14:1-HSL plays a role in root nodulation and symbiosis with legumes. It facilitates communication between Rhizobium and plant roots, enhancing nutrient exchange and promoting plant growth .

Case Studies

Case Study 1: Quorum Sensing in Pseudomonas fluorescens
A study demonstrated that Pseudomonas fluorescens F113 produces 3OH-C14:1-HSL, which activates specific biosensors indicating its role in QS. The absence of detectable activity when cross-streaked against AHL biosensors suggests that this compound may be produced under specific conditions or concentrations .

Case Study 2: Impact on Plant Health
In agricultural settings, 3OH-C14:1-HSL has been shown to enhance root nodulation in legumes, thereby improving nitrogen fixation and plant health. This effect is mediated through signaling pathways activated by AHLs, which modulate plant responses to microbial colonization .

Research Findings

Recent findings indicate that various strains of Rhizobium produce different concentrations of 3OH-C14:1-HSL depending on environmental conditions. For instance, higher concentrations were observed during stationary growth phases, correlating with increased biofilm formation and virulence factor expression .

Table 1: Summary of Biological Activities Associated with 3OH-C14:1-HSL

Biological ActivityOrganismMechanism/Effect
Quorum SensingPseudomonas fluorescensActivates virulence genes
Biofilm FormationVarious BacteriaEnhances adhesion and stability
Root NodulationRhizobium leguminosarumFacilitates symbiotic relationships with plants
Pathogen SuppressionPseudomonas spp.Produces phenazines that inhibit other pathogens

Properties

IUPAC Name

(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFGXWHLLUVRK-UPVLWJCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone
N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone
N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone
N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone
N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone
N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone
Customer
Q & A

Q1: What is the significance of N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone in bacterial communication?

A1: this compound (3OH, C(14:1)-HSL) is a type of N-acylhomoserine lactone (AHL), which are signaling molecules involved in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density.

Q2: How does the production of this compound differ in Pseudomonas fluorescens and Rhizobium leguminosarum?

A: While both Pseudomonas fluorescens and Rhizobium leguminosarum utilize 3OH, C(14:1)-HSL for communication, their production mechanisms differ. In P. fluorescens, the HdtS enzyme directly synthesizes 3OH, C(14:1)-HSL. [] Conversely, R. leguminosarum relies on a complex quorum sensing network involving multiple AHLs and regulatory systems. [] The raiIR genes in R. leguminosarum are crucial for AHL production, with raiI encoding an enzyme that primarily synthesizes N-(3-hydroxyoctanoyl)-l-homoserine lactone (3OH,C8-HSL). [] Interestingly, the expression of raiI itself is influenced by 3OH, C(14:1)-HSL, indicating a complex interplay between different AHLs in this species. [] This intricate network highlights the sophisticated mechanisms bacteria have evolved to control gene expression and behavior through quorum sensing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.